GD-Tex
説明
Motexafin gadolinium is studied in the treatment of cancer by Pharmacyclics. It may make tumor cells more sensitive to radiation therapy, improve tumor images using magnetic resonance imaging (MRI), and kill cancer cells. It belongs to the family of drugs called metalloporphyrin complexes. Also called gadolinium texaphyrin.
Motexafin Gadolinium is a synthetic metallotexaphyrin with radiosensitizing and chemosensitizing properties. Motexafin gadolinium accumulates in tumor cells preferentially due to their increased rates of metabolism, generating reactive oxygen species (ROS) intracellularly and lowering the tumor cell apoptotic threshold to ionizing radiation and chemotherapy. (NCI04)
生物活性
Gadolinium Texaphyrin (Gd-Tex) is an innovative compound primarily recognized for its applications in cancer treatment as a radiation sensitizer. This macrocyclic compound belongs to the class of texaphyrins, which are expanded porphyrins capable of coordinating with various metal ions. This compound has been extensively studied for its biological activity, particularly in enhancing the efficacy of radiation therapy in tumors.
This compound functions by selectively localizing within tumor tissues, thereby increasing the sensitivity of both oxic and hypoxic tumor cells to radiation. This mechanism allows for improved therapeutic outcomes, particularly in challenging cases where tumors exhibit resistance to conventional treatments. The compound's ability to enhance radiation effects is attributed to its unique chemical structure, which facilitates the generation of reactive oxygen species (ROS) upon irradiation, leading to increased cellular damage in cancerous tissues.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study involving A549 human lung cancer and A2780 human ovarian cancer cell lines, this compound was shown to have comparable efficacy to carboplatin, a standard chemotherapy agent. Notably, this compound displayed superior activity against platinum-resistant ovarian cancer cells, indicating its potential as an alternative treatment option for resistant tumors .
Case Studies and Clinical Trials
- Phase I Clinical Trial : A single-dose trial of this compound was conducted to evaluate its safety and biological effects. The results indicated that this compound could be safely administered at therapeutic doses, with observable tumor localization via magnetic resonance imaging (MRI). This localization is critical for maximizing the therapeutic index of radiation therapy .
- In Vivo Studies : Animal studies have provided further insights into the efficacy of this compound. When combined with radiation therapy, this compound resulted in significant tumor growth delays compared to control groups. These findings underscore its potential as a synergistic agent in radiation therapy .
Comparative Efficacy Table
Compound | Cancer Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | A549 (Lung Cancer) | 18.5 | Comparable to carboplatin |
This compound | A2780 (Ovarian Cancer) | 16.1 | Higher activity than carboplatin in resistant cells |
Carboplatin | A549 (Lung Cancer) | 18.5 | Standard chemotherapy agent |
Carboplatin | A2780 (Ovarian Cancer) | 20 | Less effective against resistant cells |
特性
Key on ui mechanism of action |
Motexafin gadolinium (Xcytrin) is Pharmacyclics' most advanced anti-cancer product candidate, a small-molecule drug with a novel mechanism of action. Xcytrin accumulates selectively in cancer cells due to their increased rates of metabolism. Once inside the cell, Xcytrin induces apoptosis (programmed cell death) by disrupting redox-dependent pathways. Xcytrin inhibits the enzyme thioredoxin reductase, which is a tumor growth promoter. This mechanism provides the opportunity to use Xcytrin in a wide range of cancers. Xcytrin is paramagnetic, and therefore is detectable by magnetic resonance imaging (MRI), allowing the visualization of the drug in tumors. |
---|---|
CAS番号 |
246252-06-2 |
分子式 |
C52H72GdN5O14 |
分子量 |
1148.4 g/mol |
IUPAC名 |
3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium(3+);diacetate |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Gd/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2 |
InChIキー |
VAZLWPAHMORDGR-UHFFFAOYSA-L |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Gd] |
正規SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Gd+3] |
外観 |
Solid powder |
純度 |
>98% |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PCI 0120; PCI-0120; PCI0120; API-GP 3; Gd texaphyrin; Gd-Texgadolinium; texaphyrin; Gd (III) Texaphryin. US brand name: Xcytrin. Abbreviation: GdTex. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。